D-Fructose-4,5,6-13C3
Description
Introduction and Chemical Characterization
Chemical Identity and Structural Properties
D-Fructose-4,5,6-¹³C₃ maintains the fundamental structural characteristics of D-fructose, a naturally occurring ketohexose monosaccharide. The compound exhibits the characteristic linear formula HOCH₂(CHOH)₂(CHOH)COCH₂OH, where the asterisks denote the positions of carbon-13 enrichment at carbons 4, 5, and 6. The molecular structure preserves the stereochemical configuration inherent to D-fructose, maintaining the (3S,4R,5R) absolute configuration that defines its biological activity and chemical reactivity.
The chemical identity is definitively established through its labeled Chemical Abstracts Service number 2687960-20-7, which distinguishes it from the unlabeled parent compound D-fructose (CAS 57-48-7). The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as D-arabino-hex-2-ulose with specific ¹³C enrichment at positions 4, 5, and 6. Alternative nomenclature includes D-levulose-4,5,6-¹³C₃ and fruit sugar-4,5,6-¹³C₃, reflecting the historical naming conventions for this important monosaccharide.
The structural integrity of the isotopically labeled compound remains identical to that of natural D-fructose, with the ketone functional group located at the C-2 position and hydroxyl groups maintaining their native stereochemical orientations. This preservation of structural characteristics ensures that D-Fructose-4,5,6-¹³C₃ exhibits comparable chemical reactivity and biological compatibility to the unlabeled parent compound, making it an ideal tracer molecule for metabolic studies.
Isotopic Composition and Molecular Parameters
Molecular Formula (C₃¹³C₃H₁₂O₆) and Weight (183.13)
The molecular formula of D-Fructose-4,5,6-¹³C₃ is precisely defined as C₃¹³C₃H₁₂O₆, reflecting the specific incorporation of three carbon-13 isotopes within the six-carbon framework. This isotopic substitution results in a molecular weight of 183.13 daltons, representing an increase of 3.0 mass units compared to the unlabeled D-fructose (180.16 daltons). The mass increment corresponds directly to the replacement of three ¹²C atoms with ¹³C isotopes, each contributing an additional 1.003355 atomic mass units to the overall molecular weight.
The isotopic composition maintains stoichiometric balance with twelve hydrogen atoms and six oxygen atoms remaining unchanged from the parent compound. This selective labeling strategy preserves the fundamental chemical properties while introducing the analytical advantages associated with carbon-13 nuclear magnetic resonance spectroscopy. The molecular weight determination has been confirmed through high-resolution mass spectrometry, providing precise characterization of the isotopologue distribution and confirming the intended labeling pattern.
The isotopic enrichment level typically achieves 98% incorporation at the specified positions, meaning that 98% of molecules contain the desired ¹³C atoms at carbons 4, 5, and 6. This high level of isotopic purity ensures reliable analytical results and minimizes interference from unlabeled or partially labeled species during spectroscopic analysis.
Position-specific ¹³C Labeling at C-4, C-5, and C-6
The strategic placement of carbon-13 isotopes at positions 4, 5, and 6 of the D-fructose molecule provides unique advantages for metabolic pathway analysis and nuclear magnetic resonance studies. This labeling pattern specifically targets the lower portion of the fructose molecule, encompassing the primary alcohol group (C-6), the secondary alcohol (C-5), and the secondary alcohol adjacent to the ketone functionality (C-4). The selection of these positions allows researchers to track the fate of these specific carbon atoms through various metabolic transformations.
Position 4 represents a critical carbon atom in fructose metabolism, particularly during aldol cleavage reactions catalyzed by fructose-1,6-bisphosphate aldolase. The ¹³C labeling at this position enables direct monitoring of carbon flux through glycolytic and gluconeogenic pathways. Position 5 carbon becomes particularly important in pentose phosphate pathway interactions and transaldolase-mediated reactions, while position 6 carbon, representing the primary alcohol terminus, provides insights into oxidation-reduction processes and sugar phosphorylation reactions.
The isotopic labeling maintains chemical equivalence with the natural substrate while providing distinct nuclear magnetic resonance signatures. Each labeled carbon exhibits characteristic chemical shift values in ¹³C nuclear magnetic resonance spectroscopy, typically appearing in the range of 60-80 parts per million for the alcohol carbons and showing scalar coupling patterns that confirm the integrity of the labeling scheme. This labeling pattern proves particularly valuable in studying carbon-carbon bond formation and cleavage reactions during metabolic processing.
Physical Properties and Stability Characteristics
D-Fructose-4,5,6-¹³C₃ exhibits physical properties closely resembling those of unlabeled D-fructose, with minor variations attributable to isotopic effects. The compound demonstrates a melting point range of 119-122°C with decomposition, consistent with the thermal stability profile of the parent monosaccharide. The crystalline form appears as a white to off-white powder under standard laboratory conditions, maintaining the characteristic hygroscopic properties of fructose derivatives.
Solubility characteristics remain essentially unchanged from the unlabeled compound, with high solubility in water exceeding 400 grams per 100 milliliters at room temperature. The compound exhibits moderate solubility in polar organic solvents such as methanol and ethanol, while remaining poorly soluble in nonpolar solvents. These solubility properties facilitate easy incorporation into aqueous biological systems and enable straightforward purification procedures.
Stability characteristics indicate that D-Fructose-4,5,6-¹³C₃ maintains structural integrity under appropriate storage conditions. The compound should be stored at room temperature in a dry environment protected from light and moisture to prevent degradation and maintain isotopic purity. Under these conditions, the labeled compound demonstrates shelf stability comparable to unlabeled D-fructose, with minimal decomposition over extended storage periods. The isotopic labeling remains stable under normal handling conditions, with no significant isotope exchange or scrambling observed during routine laboratory manipulations.
Comparative Analysis with Other ¹³C-Labeled Fructose Variants
D-Fructose-1,2,3-¹³C₃
D-Fructose-1,2,3-¹³C₃ represents an alternative labeling strategy targeting the upper portion of the fructose molecule, with carbon-13 enrichment at positions 1, 2, and 3. This isotopologue shares the same molecular weight of 183.13 daltons with D-Fructose-4,5,6-¹³C₃ but provides complementary information regarding metabolic fate. The molecular formula C₃¹³C₃H₁₂O₆ remains identical, but the distribution of labeled carbons creates distinct analytical signatures in nuclear magnetic resonance spectroscopy.
The 1,2,3-labeling pattern specifically targets the ketone carbon (C-2) and adjacent alcohol carbons (C-1 and C-3), making this variant particularly valuable for studying the upper portion of fructose during metabolic processing. This labeling scheme proves especially useful in tracking carbon flux through the oxidative pentose phosphate pathway and transketolase-mediated reactions. Commercial preparations of D-Fructose-1,2,3-¹³C₃ achieve similar purity standards of 98-99% chemical purity with comparable isotopic enrichment levels.
The storage requirements and physical properties of D-Fructose-1,2,3-¹³C₃ mirror those of the 4,5,6-labeled variant, with room temperature storage recommended under dry conditions protected from light. Both compounds exhibit similar melting point ranges and solubility characteristics, making them directly interchangeable in experimental designs where different labeling patterns are desired for comprehensive metabolic flux analysis.
D-Fructose-6-¹³C
D-Fructose-6-¹³C represents a more targeted labeling approach, incorporating a single carbon-13 isotope exclusively at position 6. This compound exhibits a molecular weight of 181.15 daltons, reflecting the incorporation of only one ¹³C atom compared to the three isotopes present in D-Fructose-4,5,6-¹³C₃. The molecular formula simplifies to C₅¹³CH₁₂O₆, with five natural carbon atoms and one labeled carbon at the primary alcohol position.
The single-position labeling strategy offers several analytical advantages, including simplified nuclear magnetic resonance spectra with reduced spectral complexity and enhanced sensitivity for specific metabolic transformations involving the C-6 position. This labeling pattern proves particularly valuable for studying hexokinase-mediated phosphorylation reactions and glucose-6-phosphate dehydrogenase activity, where the fate of the primary alcohol carbon becomes critically important.
Commercial specifications for D-Fructose-6-¹³C typically achieve higher isotopic purity levels exceeding 99% atom percent ¹³C enrichment at position 6. The compound maintains physical properties consistent with unlabeled fructose, including the characteristic melting point range of 119-122°C with decomposition. Storage requirements remain identical to other labeled variants, requiring protection from moisture and light to maintain isotopic integrity.
Uniformly Labeled D-Fructose-¹³C₆
D-Fructose-¹³C₆ represents the most comprehensively labeled variant, incorporating carbon-13 isotopes at all six carbon positions within the molecule. This uniformly labeled compound exhibits the highest molecular weight among fructose isotopologues at 186.11 daltons, reflecting the complete replacement of natural carbon with carbon-13 isotopes. The molecular formula becomes ¹³C₆H₁₂O₆, indicating total isotopic substitution throughout the carbon framework.
Uniformly labeled D-Fructose-¹³C₆ provides the most comprehensive information regarding carbon fate during metabolic processing, enabling simultaneous tracking of all carbon atoms through complex biochemical pathways. This labeling strategy proves particularly valuable for flux balance analysis and comprehensive metabolic network studies where complete carbon accounting becomes essential. The compound achieves commercial purity standards of 99% chemical purity with 99 atom percent ¹³C enrichment across all positions.
| Compound | Molecular Weight | Labeling Positions | ¹³C Atoms | Chemical Purity | Isotopic Purity |
|---|---|---|---|---|---|
| D-Fructose-4,5,6-¹³C₃ | 183.13 | 4,5,6 | 3 | 98% | 98% |
| D-Fructose-1,2,3-¹³C₃ | 183.13 | 1,2,3 | 3 | 98-99% | 98-99% |
| D-Fructose-6-¹³C | 181.15 | 6 | 1 | ≥99% | 99% |
| D-Fructose-¹³C₆ | 186.11 | 1,2,3,4,5,6 | 6 | 99% | 99% |
The cost considerations and analytical applications vary significantly among these variants, with uniformly labeled compounds typically commanding premium pricing due to the complexity of synthesis and the extent of isotopic incorporation. Single-position labeled compounds often provide the most cost-effective approach for targeted studies, while multi-position variants offer enhanced analytical capabilities for comprehensive metabolic analysis.
Properties
Molecular Formula |
C₃¹³C₂H₁₂O₆ |
|---|---|
Molecular Weight |
183.13 |
Synonyms |
Advantose FS 95-1,2,3-13C2; D-(-)-Fructose-1,2,3-13C2; D-(-)-Levulose-1,2,3-13C2; D-Arabino-2-hexulose-1,2,3-13C2; Fructose-1,2,3-13C2; Fruit Sugar-1,2,3-13C2; Fujifructo L 95-1,2,3-13C2; Furucton-1,2,3-13C2; Hi-Fructo 970-1,2,3-13C2; Krystar-v-13C2; |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Studies
D-Fructose-4,5,6-13C3 is extensively used in metabolic studies to investigate the role of fructose in energy metabolism. The incorporation of stable isotopes allows researchers to track the fate of fructose in metabolic pathways. For example, studies have shown that ingestion of high-fructose corn syrup can enhance tumor growth by altering glucose metabolism pathways in mice models. The labeling pattern of metabolites from this compound can be analyzed using techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS), revealing insights into how fructose influences glycolytic activity and ATP levels in tumors .
Clinical Diagnostics
In clinical settings, this compound is utilized for the quantification of glucose and fructose levels in biological samples. A method involving gas chromatography/mass spectrometry (GC/MS) has been developed for this purpose. This technique allows for precise measurement of fructose concentrations in serum or other biological fluids, which is crucial for diagnosing conditions related to carbohydrate metabolism . The isotopic labeling facilitates differentiation between endogenous and exogenous sources of fructose.
Nutritional Research
Nutritional studies often leverage this compound to explore the effects of different dietary sources of fructose on health outcomes. Research indicates that fructose from various sources—such as sugar-sweetened beverages and fruits—can have differing impacts on metabolic markers associated with cardiovascular health and inflammation. For instance, a study found that substituting fruit-derived fructose for sugar-sweetened beverage-derived fructose led to significant improvements in inflammatory markers and lipid profiles . This highlights the importance of source-specific effects of fructose on human health.
Case Studies and Research Findings
Several case studies have documented the applications of this compound in understanding metabolic disorders:
Comparison with Similar Compounds
Comparison with Similar Isotopologues of D-Fructose
Table 1: Isotopologues of D-Fructose with 13C Labeling
| Compound | Labeled Positions | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| D-Fructose-4,5,6-13C3 | C4, C5, C6 | C3(13C)3H12O6 | 183.15 | Liver metabolism studies, NMR tracing |
| D-Fructose-1-13C | C1 | C(13C)H11O6 | 181.16 | Glycolysis entry-point analysis |
| D-Fructose-3,4-13C2 | C3, C4 | C2(13C)2H12O6 | 182.15 | Isotopic dilution assays |
| D-Fructose-1,2,3-13C3 | C1, C2, C3 | C3(13C)3H12O6 | 183.15 | Upper glycolysis pathway mapping |
| D-Fructose-13C6 (uniform) | All carbons | 13C6H12O6 | 186.11 | Whole-molecule metabolic turnover studies |
Key Findings :
- Position-Specific Utility : this compound is particularly valuable for studying hepatic metabolism, as carbons 4–6 are retained in fructose-derived intermediates (e.g., triose phosphates) during catabolism . In contrast, D-Fructose-1,2,3-13C3 is more suited for analyzing early glycolysis steps in tissues like skeletal muscle .
- Analytical Differentiation : Mass spectrometry (GC/MS or LC-MS) distinguishes these isotopologues via unique fragmentation patterns. For example, this compound produces distinct m/z signals at 217 (unlabeled C4–C6) versus 220 (13C-labeled C4–C6), whereas D-Fructose-13C6 generates uniformly shifted fragments (e.g., m/z +6 for C1–C6) .
Comparison with Isotopologues of Structurally Related Carbohydrates
Table 2: Comparison with Glucose and Glucitol Isotopologues
| Compound | Structure | Labeled Positions | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| This compound | Ketohexose | C4, C5, C6 | 183.15 | Liver-specific metabolic tracing |
| D-Glucose-4,5,6-13C3 | Aldohexose | C4, C5, C6 | 183.15 | Glycolysis, TCA cycle flux analysis |
| D-Glucitol-4,5,6-13C3 | Sugar alcohol | C4, C5, C6 | 185.15 | Sorbitol pathway studies in diabetes |
Key Differences :
- Functional Group Impact : D-Fructose (ketose) and D-Glucose (aldose) are structural isomers but exhibit divergent metabolic fates. Labeled glucose is primarily used to track glycolysis and the tricarboxylic acid (TCA) cycle, while labeled fructose is applied to study fructolysis and lipogenesis in the liver .
- Sugar Alcohols : D-Glucitol-4,5,6-13C3 (sorbitol) is a reduced form of glucose. Its labeling pattern aids in investigating the polyol pathway, which is implicated in diabetic complications .
Stability and Handling Considerations
Preparation Methods
Precursor-Directed Biosynthesis
In mammalian systems, fructose is metabolized via the ketohexokinase (Khk) pathway, which phosphorylates fructose at the 1-position to yield fructose-1-phosphate (F1P). This intermediate is cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which are subsequently metabolized into three-carbon units. By introducing 13C-labeled glycerol or pyruvate precursors into this pathway, carbons 4, 5, and 6 of fructose can be selectively enriched. For example, [U-13C]glycerol contributes labeled carbons to the triose-phosphate pool, which recombine to form hexoses with 13C at positions 4, 5, and 6.
Chemical Synthesis via Aldol Condensation
Chemical synthesis offers greater control over isotopic placement. A documented approach involves the aldol condensation of 13C-labeled dihydroxyacetone (DHA) with glyceraldehyde. DHA labeled at carbons 1, 2, and 3 (derived from [1,2,3-13C3]glycerol) reacts with unlabeled glyceraldehyde to form fructose-4,5,6-13C3. This method avoids uniform labeling by restricting 13C to the three-carbon precursor.
Synthetic Protocols and Reaction Optimization
Enzymatic Phosphorylation and Cleavage
The enzymatic synthesis of D-Fructose-4,5,6-13C3 leverages fructose-1-phosphate aldolase (FruA), which catalyzes the reversible cleavage of F1P into DHAP and glyceraldehyde. By supplying [1,2,3-13C3]DHAP and unlabeled glyceraldehyde, the reverse reaction produces fructose-1-phosphate labeled at positions 4, 5, and 6. Subsequent dephosphorylation yields the free sugar.
Table 1: Key Reaction Parameters for Enzymatic Synthesis
Chemical Derivatization and Purification
Post-synthesis, the labeled fructose is purified using a combination of lyophilization and solid-phase extraction (SPE). For example, in studies involving [U-13C]fructose, the compound was derivatized to monoacetone glucose (MAG) using 2H-enriched acetone and sulfuric acid, followed by SPE on C18 columns. This method isolates fructose from reaction byproducts and unreacted precursors.
Analytical Validation of Isotopic Purity
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR is the gold standard for verifying positional 13C enrichment. The carbon 4, 5, and 6 resonances of this compound appear as distinct multiplets due to 13C-13C coupling. For instance, carbon 4 (C4) exhibits a doublet of doublets (dd) from coupling with C3 and C5, while C5 and C6 show characteristic splitting patterns.
Table 2: 13C NMR Chemical Shifts for this compound
Mass Spectrometric Analysis
High-resolution mass spectrometry (HRMS) confirms the molecular formula and isotopic abundance. The molecular ion [M+H]+ for this compound (C3[13C]3H12O6) appears at m/z 184.06, reflecting a 3 Da increase from unlabeled fructose.
Challenges in Scalability and Isotopic Dilution
A major hurdle in large-scale synthesis is minimizing isotopic dilution during purification. Lyophilization and SPE steps must be optimized to prevent loss of 13C-enriched material. For example, SPE recovery rates for labeled fructose exceed 90% when using methanol-water eluents. Additionally, side reactions such as epimerization to glucose or mannose are mitigated by maintaining neutral pH and low temperatures.
Applications in Metabolic Tracing Studies
This compound is pivotal in studying hepatic glycogen synthesis and pentose phosphate pathway (PPP) activity. In mice fed 20% [U-13C]fructose, 13C-labeled glycogen isotopomers (e.g., [4,5,6-13C3]glycogen) are quantified via NMR to distinguish contributions from glycolysis versus gluconeogenesis . This tracer enables precise measurement of fructose’s metabolic fate in vivo.
Q & A
Q. How can researchers confirm the isotopic labeling efficiency of D-Fructose-4,5,6-¹³C₃ in synthesized batches?
Methodological Answer: Use NMR spectroscopy (e.g., ¹³C-NMR) to verify the position-specific enrichment of carbon-13 at positions 4, 5, and 5. Compare peak integration ratios against unlabeled fructose to quantify isotopic purity. For quality control, cross-reference data with supplier-provided Certificates of Analysis (COA) that detail isotopic enrichment levels . Additionally, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) can distinguish isotopic isomers and detect impurities .
Q. What experimental protocols are recommended for tracking D-Fructose-4,5,6-¹³C₃ in metabolic flux studies?
Methodological Answer: Incorporate the labeled fructose into cell cultures or in vivo models and use Isotope Ratio Mass Spectrometry (IRMS) or LC-MS/MS to trace its metabolic fate. For glycolysis and pentose phosphate pathway studies, measure downstream metabolites (e.g., glucose-6-phosphate, pyruvate) for ¹³C incorporation. Ensure protocols include negative controls (unlabeled fructose) to correct for natural isotope abundance .
Q. How should researchers address discrepancies in isotopic tracing data when using D-Fructose-4,5,6-¹³C₃?
Methodological Answer: Investigate potential sources of error, such as isotopic dilution from unlabeled substrates or incomplete quenching of enzymatic activity during sample collection. Use statistical validation (e.g., ANOVA with post-hoc tests) to assess reproducibility across replicates. Cross-validate results with orthogonal techniques, such as ¹³C-Magnetic Resonance Spectroscopy (MRS) for non-invasive tracking in live tissues .
Advanced Research Questions
Q. What strategies optimize the use of D-Fructose-4,5,6-¹³C₃ in complex biological matrices (e.g., blood, tissue homogenates)?
Methodological Answer: Pre-treat samples with solid-phase extraction (SPE) or protein precipitation to isolate fructose and reduce matrix interference. For low-abundance detection, employ derivatization techniques (e.g., silylation) to enhance volatility in GC-MS analyses. Use internal standards (e.g., D-Fructose-¹³C₆) to correct for recovery inefficiencies .
Q. How can researchers design studies to resolve conflicting hypotheses about fructose metabolism using D-Fructose-4,5,6-¹³C₃?
Methodological Answer: Apply compartmental modeling to distinguish between cytosolic and mitochondrial fructose utilization. Combine isotopic tracing with genetic knockdowns (e.g., ketohexokinase inhibitors) to dissect pathway contributions. For longitudinal studies, integrate time-resolved sampling with kinetic modeling to quantify flux rates .
Q. What advanced NMR techniques improve structural elucidation of D-Fructose-4,5,6-¹³C₃ derivatives in solution?
Methodological Answer: Use 2D-NMR experiments (e.g., HSQC, HMBC) to assign ¹³C-¹H correlations and confirm regioselective labeling. For dynamic studies, apply saturation transfer difference (STD) NMR to probe fructose-protein interactions. Optimize solvent systems (e.g., D₂O with trimethylsilylpropionic acid as a reference) to minimize signal overlap .
Data Analysis & Validation
Q. How should researchers statistically analyze ¹³C isotopic enrichment data from D-Fructose-4,5,6-¹³C₃ experiments?
Methodological Answer: Normalize raw MS or NMR data to account for instrument drift and background noise. Use Isotopologue Spectral Analysis (ISA) to quantify fractional enrichment in metabolic networks. For multi-omics integration, apply pathway enrichment tools (e.g., KEGG Mapper) to correlate isotopic data with transcriptomic/proteomic datasets .
Q. What validation criteria ensure reproducibility in studies using D-Fructose-4,5,6-¹³C₃?
Methodological Answer: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by documenting batch-specific isotopic purity, storage conditions (-80°C to prevent degradation), and analytical parameters (e.g., LC gradient profiles). Share raw datasets in public repositories (e.g., MetaboLights) for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
